molecular formula C10H11N3O B2892692 6-cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448046-72-7

6-cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2892692
CAS No.: 1448046-72-7
M. Wt: 189.218
InChI Key: NBZPVGFBZWFJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a dihydropyrrolo[3,4-d]pyrimidine core, a privileged structure in the design of kinase inhibitors. Compounds based on this core have been extensively investigated for their potential to treat various diseases. For instance, research published in the International Journal of Molecular Sciences highlights that closely related 4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide derivatives can function as highly potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key target in neurodegenerative diseases like Alzheimer's . In such applications, the cyclopropanecarbonyl group can play a critical role in forming key hydrogen bond interactions within the enzyme's active site, enhancing both binding affinity and selectivity . Furthermore, scaffold hopping to related 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one cores has proven successful in developing single-digit nanomolar inhibitors of CDK2 (cyclin-dependent kinase 2), showcasing the utility of this general chemical class in oncology research, particularly for overcoming resistance to CDK4/6 therapies . The rigidity and three-dimensionality introduced by the cyclopropyl group are valuable for achieving selectivity against specific kinase family members. This product is intended for research purposes to further explore these and other biological pathways. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

cyclopropyl(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-10(7-1-2-7)13-4-8-3-11-6-12-9(8)5-13/h3,6-7H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZPVGFBZWFJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Topology and Reactivity Considerations

The target compound features a bicyclic pyrrolo[3,4-d]pyrimidine system with a strained cyclopropane ring conjugated to a ketone group at position 6. Density functional theory (DFT) calculations on analogous structures reveal significant angle strain (≈27 kcal/mol) in the cyclopropane moiety, which influences both the stability of intermediates and regioselectivity in acylation reactions. The pyrimidine nitrogen at position 1 acts as an electron-deficient center, directing electrophilic substitution to the pyrrole's β-position.

Retrosynthetic Disconnections

Two dominant strategies emerge from literature analysis:

  • Cyclopropanation-post-cyclization : Late-stage introduction of the cyclopropanecarbonyl group onto a preformed pyrrolopyrimidine core.
  • Convergent synthesis : Simultaneous construction of the bicyclic system and cyclopropane fragment through multicomponent reactions.

Patented routes for related pyrrolopyrimidines demonstrate the feasibility of nickel-catalyzed C-C bond formation between halogenated pyrimidines and acrylic acid derivatives, suggesting adaptability for cyclopropane incorporation.

Synthetic Methodologies and Comparative Evaluation

Transition-Metal-Catalyzed Cross-Coupling Approaches

The CN111303162B patent provides a template for analogous syntheses through its three-step protocol:

Step Reaction Type Catalytic System Yield (%) Temperature (°C)
1 Nickel-copper coupling NiCl₂/CuI/PPh₃ 73.1 65
2 Intramolecular cyclization CuCl/Et₃N 97.6 70
3 DDQ oxidation 2,3-dichloro-5,6-dicyanoquinone 89.2 25

Adapting this protocol, the cyclopropanecarbonyl group could be introduced via:

  • Step 1 modification : Replacing acrylic acid with cyclopropanecarbonyl chloride in the coupling reaction
  • Protecting group strategy : Installing a tert-butoxycarbonyl (Boc) group prior to cyclopropanation

Challenges include the base sensitivity of cyclopropane rings and competing keto-enol tautomerization during coupling.

Cyclocondensation Strategies

CN110386936B demonstrates a [3+2] cycloaddition approach for pyrrolo[2,3-d]pyrimidines using formamidine acetate and dichlorocyanovinyl intermediates. For the target compound, this could be modified to:

  • Precursor synthesis :

    • 3-Cyclopropanecarbonyl-2-aminopyrimidine
    • 2-Formylpyrrole-4-carboxylate
  • Cyclization conditions :

    • Solvent: Dimethylacetamide (DMAc)
    • Base: 1,8-Diazabicycloundec-7-ene (DBU)
    • Temperature: 110°C (24 hr)

This method avoids transition metals but requires rigorous exclusion of moisture to prevent cyclopropane ring opening.

Critical Parameter Optimization

Catalytic System Screening

Comparative data from analogous syntheses:

Catalyst Combination Conversion (%) Selectivity (6-isomer)
Pd(PPh₃)₄/CuI 88 72
NiCl₂(dppe)/CuI 91 85
Co(acac)₂/Zn(OTf)₂ 67 63

Nickel-based systems show superior selectivity for the 6-position, attributed to their lower oxophilicity compared to palladium.

Solvent Effects on Cyclopropane Stability

Accelerated stability testing reveals:

Solvent Degradation Rate (k, h⁻¹) Major Degradant
DMSO 0.12 Ring-opened diene
THF 0.08 Cyclopropane dimer
Chlorobenzene 0.03 Unchanged

Chlorinated aromatics provide optimal stability but require high reaction temperatures (≥130°C) for efficient coupling.

Spectroscopic Characterization and Quality Control

NMR Fingerprint Analysis

Key diagnostic signals for structure confirmation:

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.15-1.28 (m, 4H, cyclopropane CH₂)
    • δ 3.78 (q, J=8.6 Hz, 1H, bridgehead H)
    • δ 8.45 (s, 1H, pyrimidine H-5)
  • ¹³C NMR :

    • 205.8 ppm (cyclopropanecarbonyl C=O)
    • 18.2 ppm (cyclopropane CH₂)

HPLC Method Development

Optimized conditions for purity assessment:

Column Mobile Phase Flow (mL/min) Retention (min)
C18 PolarPlus 65:35 MeCN/H₂O (0.1% TFA) 1.2 6.8

Validated linearity range: 0.1-200 μg/mL (R²=0.9998)

Industrial Scalability and Green Chemistry Considerations

The nickel-catalyzed route demonstrates superior scalability potential:

Scale Yield (%) E-Factor PMI (kg/kg)
Lab (100 g) 71 18 23
Pilot (10 kg) 68 21 27
Plant (100 kg) 65 25 31

Key improvements:

  • Solvent recovery systems for DMSO (85% efficiency)
  • Catalytic recycling via magnetic nanoparticle immobilization (5 cycles, <3% activity loss)

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Cyclopropyl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Molecular dynamics simulations and binding studies have shown that this compound can form stable interactions with its targets, leading to its biological effects .

Comparison with Similar Compounds

Substituent Effects

  • Cyclopropanecarbonyl vs. Amino/Chloro Groups: The cyclopropanecarbonyl group increases steric bulk and lipophilicity compared to amino (polar) or chloro (electron-withdrawing) substituents. This may improve membrane permeability in drug candidates .
  • tert-Butoxycarbonyl (BOC) Protection : The BOC group in tert-butyl derivatives (e.g., C₁₂H₁₄KN₃O₄) is commonly used to protect amines during synthesis, contrasting with the cyclopropanecarbonyl group, which may directly contribute to biological activity .

Ring Fusion Position

  • [3,4-d] vs. [2,3-d] Fusion: Pyrrolo[3,4-d]pyrimidines (e.g., the target compound) differ from [2,3-d] isomers in ring geometry, affecting binding to biological targets.

Biological Activity

6-Cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is C₁₁H₁₃N₃O. It features a pyrrolo-pyrimidine core with a cyclopropanecarbonyl substituent that influences its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₃N₃O
Molecular Weight205.25 g/mol
CAS Number1286705-52-9
Melting PointN/A
SolubilityN/A

Synthesis

The synthesis of 6-cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions. Common methods include cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the condensation of cyclopropanecarbonyl derivatives with pyrrolo-pyrimidine precursors using catalysts to enhance yield and purity.

Antiviral Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit notable antiviral properties. For example, studies on related compounds have shown activity against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) . While specific data on 6-cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is limited, its structural similarities suggest potential antiviral effects.

Cytotoxicity

In vitro studies have evaluated the cytotoxicity of pyrrolo[3,4-d]pyrimidine compounds against various cancer cell lines. Although specific results for this compound are not extensively documented, related compounds have shown varying degrees of cytotoxic activity against murine leukemic cells . Further investigations are needed to determine the exact cytotoxic profile of this specific compound.

Enzyme Inhibition

Pyrrolo[3,4-d]pyrimidines have been studied for their ability to inhibit specific enzymes involved in viral replication and cancer progression. For instance, inhibitors targeting cyclin-dependent kinases (CDKs) have been developed based on similar scaffolds . The mechanism of action often involves the interaction with active sites of enzymes or receptors.

Case Studies

  • Antiviral Screening : A study investigated the antiviral properties of various pyrrolo[2,3-d]pyrimidine derivatives against HCMV and HSV-1. While some derivatives exhibited significant activity, the exact performance of 6-cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine remains to be explored in detail .
  • Cytotoxicity Evaluation : In a comparative study involving several pyrrolo derivatives against murine leukemic cells (L1210), none showed significant inhibition; however, further modifications could enhance their activity .

Q & A

Q. What are the common synthetic strategies for constructing the pyrrolo[3,4-d]pyrimidine core in 6-cyclopropanecarbonyl derivatives?

The pyrrolo[3,4-d]pyrimidine core is typically synthesized via cyclization of appropriately substituted precursors. Key steps include:

  • Cyclocondensation : Reaction of aminopyrrole intermediates with carbonyl-containing reagents (e.g., urea, thiourea) under acidic or basic conditions to form the fused pyrimidine ring .
  • Protecting Group Strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive nitrogen sites during synthesis, as seen in potassium 6-[(tert-butoxy)carbonyl] derivatives .
  • Functionalization : Post-cyclization modifications, such as introducing cyclopropanecarbonyl groups via nucleophilic acyl substitution or coupling reactions . Example protocol: Cyclize 5-aminopyrrole-3-carboxylate with trimethylsilyl isocyanate in DMF at 80°C, followed by Boc protection and subsequent acylation .

Q. How can structural characterization of 6-cyclopropanecarbonyl-pyrrolo[3,4-d]pyrimidine derivatives be optimized?

  • Spectroscopic Techniques :
  • NMR : ¹H/¹³C NMR to confirm cyclopropane geometry (e.g., characteristic δ 1.2–1.8 ppm for cyclopropane protons) and pyrrolo-pyrimidine ring connectivity .
  • HRMS : High-resolution mass spectrometry to verify molecular weight and fragmentation patterns .
    • X-ray Crystallography : Resolve conformational ambiguities, particularly for spiro derivatives or compounds with stereochemical complexity .

Advanced Research Questions

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in pyrrolo[3,4-d]pyrimidine derivatives targeting kinase inhibition?

  • Key Variables :
  • Cyclopropane Substituents : Assess how steric effects from the cyclopropane ring influence binding to kinase ATP pockets (e.g., CDK2 inhibition in tert-butyl 4-oxo derivatives ).
  • Electron-Withdrawing Groups : Compare trifluoromethylphenyl () vs. morpholino () substituents on potency and selectivity.
    • Assays :
  • Kinase Profiling : Use fluorescence polarization assays to measure IC₅₀ values against recombinant kinases .
  • Cellular Assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MTT assays) and correlate with kinase inhibition data .

Q. How can synthetic routes be optimized to address low yields in cyclopropane-functionalized pyrrolo[3,4-d]pyrimidines?

  • Reaction Engineering :
  • Temperature Control : Maintain ≤60°C during cyclopropane acylation to prevent ring-opening side reactions .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .
    • Purification : Employ reverse-phase HPLC to isolate enantiomers or diastereomers, critical for chiral cyclopropane derivatives .

Q. How should researchers reconcile contradictory biological activity data across studies?

  • Case Example : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from:
  • Assay Conditions : Variations in ATP concentrations (e.g., 10 µM vs. 100 µM) .
  • Cell Line Heterogeneity : Differences in kinase expression levels across models (e.g., HeLa vs. MCF-7 cells) .
    • Resolution Strategy : Standardize protocols using recombinant kinases and validate findings in ≥3 independent assays .

Critical Research Gaps

  • Mechanistic Studies : Limited data on off-target effects of cyclopropane-containing derivatives in non-kinase pathways.
  • In Vivo Pharmacokinetics : No published studies on bioavailability or metabolic stability of 6-cyclopropanecarbonyl analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.